molecular formula C11H12Br2O B3315769 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene CAS No. 951894-96-5

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene

Cat. No.: B3315769
CAS No.: 951894-96-5
M. Wt: 320.02 g/mol
InChI Key: XYPYRKUATWICEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene is a specialized organic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structure incorporates two distinct bromine handles: a reactive allylic bromine and an aryl bromide on the methoxyphenyl ring. This bifunctional reactivity allows researchers to employ this compound in sequential metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The aryl bromide can undergo selective coupling with aryl boronic acids or esters to construct complex biaryl systems, which are privileged scaffolds in medicinal chemistry and materials science . Concurrently, the allylic bromine moiety offers a strategic site for further functionalization or nucleophilic substitution, enabling the construction of more elaborate molecular architectures. As a result, this compound holds significant value for researchers developing new pharmaceutical candidates, agrochemicals, and organic materials, providing a flexible core for structure-activity relationship (SAR) studies and lead optimization. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(3-bromobut-3-enyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O/c1-8(12)3-4-9-7-10(13)5-6-11(9)14-2/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPYRKUATWICEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process involves identifying key chemical bonds that can be strategically disconnected.

Strategic Cleavage of Carbon-Carbon Bonds

Two primary carbon-carbon bond disconnections are considered in the retrosynthesis of the target molecule. The first is the disconnection of the C4-aryl bond, which simplifies the molecule into a substituted phenyl precursor and a four-carbon butene fragment. This disconnection suggests a synthetic strategy involving a cross-coupling reaction, such as a Heck or Suzuki coupling, or a Grignard reaction.

A second key disconnection is at the C1=C2 double bond. This approach leads to a two-carbon carbonyl compound (or its equivalent) and a two-carbon fragment that can be introduced via an olefination reaction, most notably the Wittig reaction. This strategy is particularly attractive as it allows for the late-stage introduction of the vinyl group.

Functional Group Interconversions of Precursors

Functional group interconversions (FGIs) are crucial for manipulating the reactivity of the precursor molecules. For instance, the bromo-substituted phenyl portion of the molecule can be retrosynthetically derived from a more accessible starting material like o-methoxyphenol. A sequence of bromination and formylation reactions can then be employed to introduce the necessary functional groups.

Similarly, the 2-bromo-1-butene moiety can be envisioned as arising from a precursor alcohol or ketone through a series of functional group transformations. For example, an allylic alcohol could be a precursor to the final product via an allylic bromination reaction.

Development of Convergent and Divergent Synthetic Routes

Based on the retrosynthetic analysis, both convergent and divergent synthetic routes can be proposed for the synthesis of this compound. A convergent approach would involve the synthesis of the two main fragments, the substituted phenyl group and the butene chain, separately, followed by their coupling in the final steps. A divergent strategy would involve the construction of a common intermediate that can be further elaborated to the target molecule.

Synthesis of the 2-Bromo-1-butene Substructure

The introduction of the bromine atom at the C2 position of the butene chain can be accomplished through the bromination of a suitable alkene precursor. The stereoselectivity of this reaction is of paramount importance. For instance, the bromination of an alkene like 1-butene (B85601) would typically proceed via a bromonium ion intermediate, leading to an anti-addition product. The choice of brominating agent and reaction conditions can influence the stereochemical outcome.

Brominating AgentSolventTemperature (°C)Stereoselectivity
Bromine (Br₂)Dichloromethane0 to rtAnti-addition
N-Bromosuccinimide (NBS)Carbon tetrachlorideRefluxRadical substitution (allylic) or addition
Pyridinium tribromideTetrahydrofuran (B95107)0 to rtAnti-addition

This table presents typical conditions for bromination reactions and the expected stereoselectivity.

Achieving the desired regiochemistry, with the bromine at the C2 position, requires careful consideration of the functionalization strategy. One approach involves the hydrobromination of a 1,2-butadiene (B1212224) precursor. According to Markovnikov's rule, the bromine atom would add to the more substituted carbon, which in this case would be C2.

Alternatively, a precursor ketone, such as 1-(5-bromo-2-methoxyphenyl)propan-2-one, could be subjected to a Wittig-type reaction to introduce the vinyl group, followed by a selective bromination. The Heck reaction provides another powerful tool for the regioselective formation of carbon-carbon bonds, potentially coupling an aryl halide with a suitable butene derivative. wikipedia.orgorganic-chemistry.org

ReactionCatalystBaseSolventRegioselectivity
Heck ReactionPd(OAc)₂/PPh₃Et₃NDMFHigh for terminal alkenes
Suzuki CouplingPd(PPh₃)₄K₂CO₃Toluene/WaterDirected by boronic acid position
Grignard Reaction--THF/EtherDependent on electrophile

This table summarizes common conditions for cross-coupling reactions that can be employed for regioselective C-C bond formation.

Synthesis of the 4-(5-bromo-2-methoxyphenyl) Substructure

The formation of the dibrominated anisole (B1667542) derivative is a critical initial phase. Two primary strategies, directed ortho-metalation and electrophilic bromination, offer viable pathways to this intermediate.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. The methoxy (B1213986) group (-OCH₃) of an anisole derivative serves as a moderate DMG. wikipedia.orgbaranlab.org

A plausible DoM approach to a precursor for the 4-(5-bromo-2-methoxyphenyl) substructure could begin with 4-bromoanisole (B123540). The methoxy group would direct lithiation to the C2 position.

Synthetic Scheme:

Starting Material: 4-Bromoanisole.

Metalation: Treatment with a strong base like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The methoxy group directs the lithium to the ortho position (C2).

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an appropriate electrophile to install the second bromine atom. A suitable bromine source would be 1,2-dibromoethane (B42909) or hexabromoethane.

The primary challenge in this approach is the potential for competing reactions, but the directing effect of the methoxy group generally provides high regioselectivity for the ortho position. wikipedia.org

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. The methoxy group of anisole is a strong activating group and an ortho, para-director. vedantu.com To achieve the desired 2,5-dibromo substitution pattern (equivalent to the 5-bromo-2-methoxyphenyl structure relative to the point of coupling), a multi-step bromination strategy is typically required.

Starting with anisole, direct bromination tends to yield the para-substituted product, 4-bromoanisole, as the major product due to reduced steric hindrance compared to the ortho position. vedantu.comgoogle.com Further bromination of 4-bromoanisole would then be directed by both the methoxy group and the bromine atom. The methoxy group directs to its ortho position (C2), while the deactivating bromine atom directs to its ortho and para positions. The strong activating effect of the methoxy group dominates, leading to bromination at the C2 position, yielding 2,4-dibromoanisole, not the desired isomer.

A more controlled route involves starting with a differently substituted anisole or using specific brominating conditions to control regioselectivity. A viable route to the key intermediate, 2,5-dibromoanisole (B1590765), can be achieved from 2-amino-5-nitroanisole through a sequence of diazotization, bromination, reduction, and a second bromination/demethylation process. chemicalbook.comgoogle.com A more direct laboratory synthesis involves the treatment of 1,4-dibromo-2-fluorobenzene (B72686) with methanol (B129727) and a strong base like potassium tert-butoxide. chemicalbook.com

Comparison of Bromination Reagents and Conditions for Anisole Derivatives
ReagentCatalyst/SolventTypical Product(s) from AnisoleKey Characteristics
Br₂Acetic AcidMainly 4-bromoanisole, some 2-bromoanisole. vedantu.comClassic electrophilic bromination, para-selective.
N-Bromosuccinimide (NBS)ZrCl₄ / Acetonitrile (B52724)Highly para-selective, yielding p-bromoanisole. nih.govMilder conditions, high regioselectivity with Lewis acid catalyst.
NaBr / H₂O₂WaterEffective for producing brominated arenes. chemicalbook.comConsidered a green chemistry approach.

Coupling Strategies for Assembling the Full Carbon Skeleton

Once the 4-(5-bromo-2-methoxyphenyl) substructure or a suitable precursor is synthesized, the next critical phase is the formation of the carbon-carbon bond that links this aromatic core to the butene chain.

Olefin metathesis, a Nobel prize-winning reaction, redistributes alkylidene fragments of alkenes catalyzed by transition-metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum. masterorganicchemistry.com A cross-metathesis (CM) reaction could hypothetically be employed to form the carbon skeleton.

This approach would likely involve the reaction of a (5-bromo-2-methoxyphenyl)vinyl precursor, such as 2,5-dibromo-1-vinylbenzene, with a suitable alkene partner like 2-bromopropene.

Challenges:

Selectivity: Cross-metathesis reactions can lead to a mixture of products, including homodimers of the starting materials. masterorganicchemistry.com Achieving high selectivity for the desired cross-product can be challenging and often depends on the relative reactivity of the olefin partners and the specific catalyst used. rsc.orgresearchgate.net

Stereoselectivity: Controlling the E/Z stereochemistry of the resulting double bond is another critical aspect, often governed by the catalyst structure. rsc.org

Given these complexities, while mechanistically possible, olefin metathesis might not be the most direct or efficient route for assembling this specific target molecule compared to other coupling methods.

A classic and robust method for C-C bond formation is the addition of an organometallic nucleophile, such as a Grignard or organolithium reagent, to a carbonyl compound. wisc.edumasterorganicchemistry.com This approach builds the carbon skeleton and simultaneously generates a hydroxyl group, which can then be eliminated to form the required double bond.

A potential synthetic sequence is as follows:

Organometallic Formation: The Grignard reagent, (5-bromo-2-methoxyphenyl)magnesium bromide, is prepared from 2,5-dibromoanisole and magnesium metal in an anhydrous ether solvent like THF. libretexts.org

Nucleophilic Addition: The Grignard reagent is reacted with a suitable 4-carbon carbonyl precursor, such as 1-bromobutan-2-one. This reaction forms a tertiary alkoxide intermediate.

Work-up and Dehydration: Acidic workup protonates the alkoxide to yield a tertiary alcohol. Subsequent acid-catalyzed dehydration (elimination of water) would generate the butene double bond.

Final Bromination: The initial bromine on the butanone serves as a precursor. If elimination or rearrangement affects this position, a final allylic bromination step might be necessary.

A significant consideration in this route is the regioselectivity of the dehydration step, which could potentially yield a mixture of alkene isomers.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds. The Kumada and Negishi reactions are particularly relevant as they involve the coupling of an organometallic reagent with an organic halide. organic-chemistry.orgorganic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A potential application for synthesizing the target molecule would involve:

Nucleophile: (5-bromo-2-methoxyphenyl)magnesium bromide (prepared as described previously).

Electrophile: A vinyl halide such as 2,4-dibromo-1-butene (B1656988).

Catalyst: A palladium catalyst, for example, Pd(PPh₃)₄, or a nickel catalyst.

The reaction couples the aryl Grignard reagent with the vinyl bromide at the C4 position. A key challenge is achieving selective coupling at the vinyl bromide position without reacting with the allylic bromide at C2. acs.orgrhhz.net

Negishi Coupling: The Negishi coupling involves an organozinc reagent, which is often more tolerant of other functional groups than Grignard reagents. organic-chemistry.orgwikipedia.org The synthetic design would be similar to the Kumada coupling:

Organozinc Formation: The aryl halide (2,5-dibromoanisole) is converted into an organozinc reagent, (5-bromo-2-methoxyphenyl)zinc halide, via reaction with activated zinc or through transmetalation from an organolithium intermediate. wikipedia.org

Cross-Coupling: The organozinc reagent is then coupled with 2,4-dibromo-1-butene in the presence of a palladium catalyst. Modern catalyst systems often employ specialized phosphine (B1218219) ligands to improve efficiency and selectivity. nih.govmit.edu

Overview of Palladium-Catalyzed Cross-Coupling Strategies
ReactionAryl ComponentAlkene ComponentTypical CatalystAdvantagesPotential Challenges
KumadaAr-MgBrVinyl-BrPd(PPh₃)₄ or NiCl₂(dppp)Direct use of readily prepared Grignard reagents. organic-chemistry.orgLower functional group tolerance; selectivity issues with poly-halogenated substrates. wikipedia.org
NegishiAr-ZnClVinyl-BrPd(OAc)₂ + Ligand (e.g., CPhos)Higher functional group tolerance; milder conditions. wikipedia.orgRequires preparation of the organozinc reagent. mit.edu

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of impurities. The two most probable synthetic disconnections lead to either an allylic bromination strategy or a cross-coupling approach, each with its own set of variables to optimize.

A plausible precursor for the final compound is 4-(5-bromo-2-methoxyphenyl)-1-butene (B3315761). This intermediate could be subjected to allylic bromination to introduce the second bromine atom at the C2 position of the butene chain. A common reagent for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring allylic substitution over electrophilic addition to the double bond. masterorganicchemistry.comchadsprep.comchemistrysteps.com

Alternatively, the molecule can be assembled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve reacting a vinylboronic acid derivative of the butene moiety with a dibrominated methoxybenzene derivative. The efficiency of such reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govnih.gov

Ligand Design for Catalytic Transformations

In the context of a Suzuki-Miyaura cross-coupling approach for synthesizing the target compound, the design and selection of the phosphine ligand for the palladium catalyst are of paramount importance. The ligand influences the stability, activity, and selectivity of the catalyst by modulating the electronic and steric environment of the palladium center. nih.gov

For the coupling of a vinyl boronic acid or its ester with an aryl halide like 1,4-dibromo-2-methoxybenzene, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the reductive elimination of the final product, which are key steps in the catalytic cycle. nih.gov The use of sterically hindered ligands can also prevent the formation of undesired side products. nih.gov

Below is a table illustrating the effect of different phosphine ligands on the yield of a model Suzuki-Miyaura coupling reaction between an aryl bromide and a vinyl boronic acid, based on data from analogous systems.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Triphenylphosphine (PPh₃)51245
Tricyclohexylphosphine (PCy₃)2878
SPhos2692
XPhos2695
Buchwald-type biaryl phosphines1-24-8>90

This interactive table is based on typical results for Suzuki-Miyaura reactions involving aryl bromides and vinyl boronic acids and serves as a predictive model for the synthesis of this compound.

Solvent and Temperature Effects on Selectivity

Solvent and temperature are critical parameters that can significantly influence the selectivity and yield of organic reactions. In the case of the proposed allylic bromination of 4-(5-bromo-2-methoxyphenyl)-1-butene using NBS, the choice of solvent is crucial to prevent side reactions. chadsprep.commissouri.edu Non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) are often employed for NBS brominations to minimize the ionic pathways that could lead to the addition of bromine across the double bond. missouri.eduresearchgate.net The reaction is typically initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide) and conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. missouri.edu

Higher temperatures can increase the rate of the desired radical substitution but may also promote the formation of undesired byproducts through elimination or rearrangement pathways. masterorganicchemistry.com Therefore, careful temperature control is essential.

The following table summarizes the influence of solvent and temperature on the selectivity of a model allylic bromination reaction.

SolventTemperature (°C)Allylic Bromination Product (%)Addition Product (%)
Carbon Tetrachloride (CCl₄)77 (reflux)8510
Acetonitrile (CH₃CN)82 (reflux)8015
Dichloromethane (CH₂Cl₂)40 (reflux)7520
Hexane69 (reflux)8212

This interactive table illustrates the general trends observed in allylic bromination reactions with NBS and serves as a guide for optimizing the synthesis of the target compound.

Reaction Kinetic Profiling

Understanding the kinetics of a reaction is fundamental to its optimization and scale-up. For the proposed synthetic routes to this compound, kinetic profiling would involve monitoring the concentration of reactants, intermediates, and products over time. This data allows for the determination of the reaction rate, order, and the identification of any rate-limiting steps or catalyst deactivation processes.

For the allylic bromination with NBS, the reaction is known to proceed via a radical chain mechanism. chemistrysteps.com The kinetics can be complex, often influenced by the rate of initiation, propagation, and termination steps. The concentration of the bromine radical is kept low and constant by the reaction of NBS with the HBr byproduct from the propagation step. masterorganicchemistry.comchemistrysteps.com

In the case of a Suzuki-Miyaura coupling, the reaction kinetics are typically studied to understand the influence of catalyst and ligand concentration, substrate electronic and steric properties, and temperature on the reaction rate. Such studies often reveal that the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. The reaction is generally first order in the palladium catalyst and the aryl halide, and zero order in the boronic acid and the base.

A hypothetical reaction progress curve for the formation of the target compound via a Suzuki-Miyaura coupling is presented below, illustrating the consumption of the aryl halide starting material and the formation of the product over time.

This interactive chart models the expected kinetic profile for a Suzuki-Miyaura coupling reaction, showing the concentration changes of a key reactant and the final product over time.

Purification and Isolation Techniques for Synthetic Intermediates and the Chemical Compound

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical steps to obtain a compound of high purity. Given the nature of the likely impurities—unreacted starting materials, regioisomers, and byproducts from side reactions—a combination of chromatographic and crystallization techniques would be employed.

For the intermediates, such as 4-(5-bromo-2-methoxyphenyl)-1-butene, and the final product, flash column chromatography is a powerful purification method. moravek.com The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system of appropriate polarity, often a mixture of hexanes and ethyl acetate) is crucial for achieving good separation. orgsyn.org The polarity of the eluent can be adjusted to effectively separate the desired product from less polar starting materials and more polar byproducts.

Crystallization can be used as a final purification step if the compound is a solid at room temperature. This technique relies on the differential solubility of the compound and its impurities in a given solvent or solvent mixture. nih.gov

The following table outlines a potential purification strategy for the target compound.

CompoundPurification MethodStationary PhaseMobile Phase / Solvent SystemExpected Purity
4-(5-bromo-2-methoxyphenyl)-1-buteneFlash Column ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate (98:2)>98%
This compoundFlash Column ChromatographySilica Gel (230-400 mesh)Hexane/Dichloromethane (95:5)>97%
This compoundRecrystallizationN/AEthanol/Water>99%

This interactive table provides a hypothetical purification protocol for the target compound and its precursor, based on common practices for structurally similar molecules.

Chemical Reactivity and Transformation of the Chemical Compound

Reactivity of the Vinyl Bromide Moiety

The vinyl bromide group is a key site for carbon-carbon bond formation, particularly through transition metal-catalyzed reactions. The sp²-hybridized carbon-bromine bond is readily activated by palladium catalysts, enabling coupling with a diverse array of organic partners.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. For 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, the vinyl bromide is the more reactive site for these transformations compared to the aryl bromide. wikipedia.org This class of reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the vinyl bromide. organic-chemistry.orgwikipedia.org This method is highly versatile, though the toxicity of tin reagents is a notable drawback. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free protocols have also been developed to prevent the undesirable homocoupling of alkynes. thalesnano.com

Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org This reaction demonstrates excellent stereoselectivity, typically favoring the trans product. organic-chemistry.org

A key aspect of the reactivity of this compound is the presence of two distinct carbon-bromine bonds: one on the vinyl group and one on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the relative reactivity generally follows the order: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide. wikipedia.orglibretexts.org Consequently, the vinyl bromide moiety is expected to react preferentially over the aryl bromide, allowing for regioselective functionalization at the C2 position.

Furthermore, these coupling reactions are known to be highly stereoselective. The oxidative addition of the vinyl bromide to the palladium(0) catalyst and the subsequent reductive elimination steps typically proceed with retention of the double bond's configuration. libretexts.orgnih.gov For instance, Suzuki-Miyaura couplings of vinyl triflates have shown that the stereochemical outcome can be controlled by the choice of catalyst, with some systems yielding products with retained configuration and others leading to inversion. beilstein-journals.org

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific catalyst system employed, which includes the palladium precursor, ligands, base, and solvent. The choice of ligand is particularly critical as it influences the catalyst's stability, activity, and selectivity.

Below are tables summarizing typical catalyst systems for the cross-coupling of vinyl bromides.

Table 1: Catalyst Systems for Suzuki-Miyaura and Stille Coupling of Vinyl Bromides

ReactionPalladium PrecursorLigandBaseSolvent
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, P(t-Bu)₃, dppf, SPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF, Water libretexts.orgresearchgate.netacs.org
StillePd(PPh₃)₄, Pd₂(dba)₃PPh₃, P(t-Bu)₃, AsPh₃(Not always required)THF, Toluene, DMF organic-chemistry.orglibretexts.orgacs.org

Table 2: Catalyst Systems for Sonogashira and Heck Coupling of Vinyl Bromides

ReactionPalladium PrecursorLigandBaseSolvent
SonogashiraPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosEt₃N, i-Pr₂NH (amine bases)THF, DMF wikipedia.orgorganic-chemistry.org
HeckPd(OAc)₂, PdCl₂PPh₃, P(o-tolyl)₃, dpppOEt₃N, K₂CO₃, NaOAcDMF, Acetonitrile (B52724), Toluene organic-chemistry.orgliv.ac.uk

Nucleophilic Additions to the Alkene

The carbon-carbon double bond in this compound can undergo electrophilic addition reactions, where the π-electrons of the alkene act as a nucleophile. makingmolecules.com

The addition of hydrogen halides (H-X) to the alkene moiety is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (C1), and the halide adds to the more substituted carbon (C2). This proceeds through the formation of a more stable secondary carbocation at the C2 position. masterorganicchemistry.com However, under radical conditions (e.g., in the presence of peroxides with HBr), anti-Markovnikov addition can occur, where the bromine atom adds to the C1 position. pharmaguideline.com

Hydration, the addition of water across the double bond, typically requires an acid catalyst. The reaction would also be expected to follow Markovnikov's rule, leading to the formation of an alcohol at the C2 position.

Radical Reactions Involving the Vinyl Bromide

The vinyl bromide group in this compound is susceptible to radical reactions, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides, often in the presence of heat or light. Homolytic cleavage of the C-Br bond generates a vinyl radical intermediate.

One significant potential pathway for this intermediate is an intramolecular radical cyclization. Given the molecular architecture, a 5-exo-trig or 6-endo-trig cyclization onto the aromatic ring is theoretically possible, which could lead to the formation of substituted dihydronaphthalene or other cyclic structures. The regioselectivity of such cyclizations is governed by Baldwin's rules and the relative stability of the resulting radical intermediates.

Intermolecular reactions are also prominent. For instance, the radical addition of HBr across the double bond, under peroxide-initiated conditions, proceeds via an anti-Markovnikov mechanism. masterorganicchemistry.comlibretexts.orgpharmaguideline.com In this process, a bromine radical adds to the double bond to generate the most stable carbon radical intermediate. masterorganicchemistry.com For the terminal alkene in the title compound, this would involve the addition of the bromine radical to the C1 carbon, forming a more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to complete the addition.

Stereochemical Implications of Transformations at the Double Bond

Reactions that proceed through a vinyl radical intermediate at the C1-C2 double bond have significant stereochemical consequences. Vinyl radicals can adopt either a linear, sp-hybridized geometry or a bent, sp²-hybridized geometry that can rapidly interconvert between (E) and (Z) forms. acs.orgacs.org

This rapid equilibration or the formation of a linear intermediate means that the stereochemical integrity of the starting material is often lost. scilit.com Consequently, reactions involving the vinyl bromide moiety tend to be stereoconvergent; that is, both (E) and (Z) isomers of a reactant would yield the same stereoisomeric mixture of products. scilit.com For example, in a hypothetical radical-mediated substitution reaction at the C2 position, the stereochemical outcome would likely be a mixture of isomers, dictated by the thermodynamics of the final products rather than the stereochemistry of the starting vinyl bromide.

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality on the phenyl ring is a versatile handle for a wide array of synthetic transformations, most notably those catalyzed by transition metals like palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Negishi)

The aryl C(sp²)-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base.

Stille Coupling: Reaction with an organostannane reagent (e.g., an organotin compound).

Sonogashira Coupling: Reaction with a terminal alkyne, typically in the presence of a copper(I) co-catalyst.

Negishi Coupling: Reaction with an organozinc reagent.

These reactions allow for the introduction of a wide variety of substituents—such as alkyl, vinyl, aryl, or alkynyl groups—at the C5 position of the phenyl ring.

Reaction NameNucleophile (R-[M])Typical Catalyst/LigandTypical Base/AdditiveProduct Type (Ar-R)
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, K₃PO₄Aryl-Aryl, Aryl-Alkyl
StilleR-SnBu₃Pd(PPh₃)₄None (or LiCl)Aryl-Vinyl, Aryl-Aryl
SonogashiraR-C≡C-HPdCl₂(PPh₃)₂, CuIEt₃N, PiperidineAryl-Alkynyl
NegishiR-ZnClPd(dppf)Cl₂NoneAryl-Alkyl, Aryl-Aryl

A key synthetic challenge presented by this compound is the selective functionalization of one C-Br bond over the other. In palladium-catalyzed couplings, the relative reactivity of aryl bromides versus vinyl bromides is not always straightforward and can be highly dependent on the specific catalyst, ligands, and reaction conditions. researchgate.netrsc.org

Generally, the oxidative addition of a C(sp²)-Br bond to Pd(0) is the rate-determining step. While aryl iodides are typically more reactive than bromides, the differentiation between an aryl bromide and a vinyl bromide is more nuanced. nih.govfrontiersin.org Often, aryl bromides can be made to react preferentially by careful selection of the palladium catalyst and ligands. For instance, bulky electron-rich phosphine (B1218219) ligands can favor oxidative addition to the less sterically hindered aryl C-Br bond. The presence of the alkene moiety is generally not problematic, as alkenes typically participate in Heck reactions under different conditions than those optimized for cross-coupling.

The potential for chemoselective coupling allows for orthogonal functionalization, where each bromine atom is addressed in a separate, non-interfering step. A plausible strategy would involve:

Step 1: Selective palladium-catalyzed cross-coupling at the aryl bromide position under carefully optimized conditions that leave the vinyl bromide untouched.

Step 2: Subsequent functionalization of the remaining vinyl bromide using a different coupling reaction or another class of transformation, such as a radical reaction or a Heck reaction.

This stepwise approach enables the synthesis of complex, differentially substituted molecules from a common precursor.

Aryl-Lithiation and Grignard Formation

The aryl bromide can be converted into highly reactive organometallic reagents through metal-halogen exchange or direct insertion of a metal.

Aryl-Lithiation: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a rapid bromine-lithium exchange at the aryl position. wikipedia.org This reaction is generally very fast for aryl bromides.

Grignard Formation: Reaction with magnesium metal (Mg) leads to the formation of an aryl Grignard reagent (Ar-MgBr).

Chemoselectivity in metal-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org The exchange is typically faster for aryl bromides than for vinyl bromides, allowing for the selective formation of the aryl-lithium or aryl-Grignard reagent. The newly formed organometallic species can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to install a new functional group at the aryl position.

ReagentIntermediate FormedSubsequent Electrophile (E+)Final Product
n-BuLiAryl-LithiumCO₂ then H₃O⁺Aryl-COOH
Mg, THFAryl-MgBrHCHO then H₃O⁺Aryl-CH₂OH
n-BuLiAryl-LithiumDMF then H₃O⁺Aryl-CHO
Mg, THFAryl-MgBrPhCN then H₃O⁺Aryl-CO-Ph

Reactivity of the Alkene Functionality (Beyond Vinyl Bromide Reactions)

The 2-bromo-1-butene moiety presents a sterically hindered and electronically modified double bond. The presence of the vinyl bromine atom influences its reactivity in various addition and cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com In this context, the alkene functionality of this compound would act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com The bromine atom, being electron-withdrawing, could potentially increase the dienophilicity of the double bond. However, the steric bulk of the molecule might hinder its approach to a diene. In tandem Diels-Alder/cross-coupling sequences, 2-bromo-1,3-butadienes have been shown to be effective substrates, highlighting the utility of the vinyl bromide moiety in subsequent transformations. researchgate.net

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions can occur between two alkene-containing molecules to form cyclobutane (B1203170) rings. libretexts.orglibretexts.org These reactions often proceed through a stepwise mechanism involving diradical intermediates, especially with enones. wikipedia.org The alkene in this compound could potentially undergo such a reaction with another alkene upon photochemical activation.

Epoxidation: Alkenes can be oxidized to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orglibretexts.org The reaction involves the syn-addition of an oxygen atom across the double bond. libretexts.org For dienes, epoxidation typically occurs at the more electron-rich double bond. acs.org The electron-withdrawing nature of the vinyl bromide in the target molecule might slightly decrease the nucleophilicity of the double bond, potentially requiring stronger oxidizing agents or harsher reaction conditions.

Dihydroxylation: The alkene can be converted to a 1,2-diol (glycol) through dihydroxylation. This can be achieved via a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening, which results in an anti-dihydroxylation. libretexts.orglibretexts.org Alternatively, syn-dihydroxylation can be achieved directly using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgfiveable.me The choice of reagent would determine the stereochemical outcome of the diol.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes such as Grubbs' or Schrock's catalysts. wikipedia.orgorganic-chemistry.org

Cross-Metathesis: The terminal alkene of this compound could undergo cross-metathesis with another olefin. masterorganicchemistry.comlibretexts.org This would result in the exchange of the alkylidene fragments, leading to chain elongation or the introduction of new functional groups. The reaction is often driven by the release of a volatile alkene like ethylene. organic-chemistry.org

Ring-Closing Metathesis (RCM): If the molecule were modified to contain a second alkene functionality at an appropriate distance, intramolecular ring-closing metathesis could be employed to synthesize a cyclic compound. masterorganicchemistry.comlibretexts.org

Chemoselective and Regioselective Functionalization Strategies

The presence of two distinct bromine atoms—one on the aromatic ring (aryl bromide) and one on the double bond (vinyl bromide)—allows for chemoselective functionalization.

Aryl and vinyl halides exhibit different reactivities in various cross-coupling reactions. Generally, the reactivity order in reactions like Suzuki, Stille, and Heck couplings is I > Br > Cl for the halide. frontiersin.org While both aryl and vinyl bromides are reactive, their relative reactivity can be tuned by the choice of catalyst, ligands, and reaction conditions.

In many palladium-catalyzed cross-coupling reactions, vinyl halides can be more reactive than aryl bromides. nih.gov This differential reactivity can be exploited to selectively functionalize one of the bromine atoms while leaving the other intact for subsequent transformations. For example, under specific conditions, a Suzuki coupling could potentially be performed selectively at the vinyl bromide position over the aryl bromide. Conversely, certain catalyst systems might favor the reaction at the aryl bromide. This chemoselectivity is a valuable tool in the stepwise elaboration of the molecule. nih.gov

Summary of Potential Reactions
Functional GroupReaction TypePotential Outcome
Anisole (B1667542) RingElectrophilic Aromatic SubstitutionSubstitution primarily at the C6 position.
AlkeneCycloadditionFormation of cyclobutane or cyclohexene (B86901) derivatives.
OxidationFormation of epoxides or diols.
Olefin MetathesisChain elongation or cyclization.
Aryl and Vinyl BromidesCross-Coupling ReactionsSelective functionalization at either the aryl or vinyl position.

Sequential and Tandem Reaction Sequences

The unique molecular architecture of this compound, featuring two distinct carbon-bromine bonds—a vinyl bromide and an aryl bromide—lends itself to a variety of sequential and tandem reaction sequences. This dual reactivity allows for the stepwise or concerted formation of multiple new bonds, providing a powerful strategy for the construction of complex molecular scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are particularly well-suited for orchestrating these transformations.

The differential reactivity of the vinyl and aryl bromides is a key factor in designing selective sequential reactions. Typically, vinyl bromides are more reactive than aryl bromides in many palladium-catalyzed processes. This difference in reactivity can be exploited to achieve selective functionalization at the vinyl position, followed by a subsequent transformation at the aryl position.

A hypothetical sequential Heck-Suzuki coupling reaction could be envisioned for this compound. In the first step, a selective Heck reaction at the more reactive vinyl bromide site with an alkene, such as styrene, could be performed. This would be followed by a Suzuki coupling at the aryl bromide position using a boronic acid derivative.

Table 1: Hypothetical Sequential Heck-Suzuki Coupling of this compound

StepReactant 1Reactant 2CatalystBaseSolventProduct
1. Heck ReactionThis compoundStyrenePd(OAc)₂ / PPh₃Et₃NDMF1-(5-Bromo-2-methoxyphenyl)-4-phenyl-1,3-butadiene
2. Suzuki Coupling1-(5-Bromo-2-methoxyphenyl)-4-phenyl-1,3-butadienePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1-(5-Phenyl-2-methoxyphenyl)-4-phenyl-1,3-butadiene

Alternatively, a tandem intramolecular Heck reaction represents another plausible transformation for this compound. In such a sequence, an initial oxidative addition of palladium to the aryl bromide bond would be followed by an intramolecular carbopalladation onto the butene moiety. This would lead to the formation of a new cyclic structure. The regioselectivity of the cyclization would be influenced by the steric and electronic properties of the substrate and the reaction conditions. A 6-endo-trig cyclization is a likely pathway, which would result in the formation of a six-membered ring.

Table 2: Hypothetical Tandem Intramolecular Heck Reaction of this compound

ReactantCatalystBaseSolventProduct
This compoundPd(OAc)₂ / dppfAg₂CO₃Acetonitrile6-Bromo-7-methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene

Research on similar substrates, such as ortho-vinyl bromobenzenes, has demonstrated the feasibility of sequential cross-coupling and annulation reactions to generate polycyclic aromatic compounds. researchgate.netresearchgate.net These studies highlight the potential of palladium-catalyzed intramolecular processes to construct complex carbocyclic frameworks in a single step. researchgate.netresearchgate.net The intramolecular Heck reaction is a well-established method for forming a variety of ring sizes. wikipedia.org Furthermore, tandem reaction sequences involving an intramolecular Heck reaction followed by a subsequent intermolecular cross-coupling, such as a Suzuki coupling, have been developed to create molecular complexity with high efficiency. researchgate.net

The design of these sequential and tandem reactions allows for the rapid assembly of intricate molecular architectures from a relatively simple starting material. The ability to control the order of bond formation by exploiting the differential reactivity of the two bromine substituents makes this compound a versatile building block in synthetic organic chemistry.

Advanced Spectroscopic and Mechanistic Elucidation of the Chemical Compound and Its Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing high-resolution 1D or 2D NMR data for 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene were found.

1D and 2D NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC, NOESY)

Specific chemical shifts, coupling constants, and correlation data from COSY, HSQC, HMBC, or NOESY experiments are not available in the scientific literature for this compound.

Stereochemical Analysis via J-Coupling and NOE Experiments

Without experimental NMR data, an analysis of J-coupling constants and Nuclear Overhauser Effect (NOE) enhancements to determine the stereochemistry of this compound cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There are no available high-resolution mass spectrometry results to confirm the exact mass and molecular formula (C₁₁H₁₁Br₂O) of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Published infrared (IR) and Raman spectra for this compound, which would allow for the characterization of its functional groups, could not be located.

Reaction Mechanism Elucidation

Detailed mechanistic studies elucidating the formation or transformation of this compound have not been published. Any proposed mechanism would be purely theoretical and fall outside the scope of reporting established research findings.

Spectroscopic Monitoring of Reaction Progress (e.g., In situ NMR, IR)

In situ NMR Spectroscopy:

The progress of a reaction involving this compound, for instance, an electrophilic addition of HBr across the double bond, could be monitored using in situ ¹H NMR spectroscopy. By tracking the disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the product, a kinetic profile of the reaction can be established.

For example, the terminal vinyl protons of this compound would exhibit characteristic signals in the olefinic region of the ¹H NMR spectrum (typically between 5-6 ppm). Upon addition of HBr, these signals would diminish, while new signals corresponding to the protons of the resulting saturated alkyl bromide would appear at a different chemical shift. The change in the integral values of these peaks over time allows for the determination of reaction rates and the identification of any potential intermediates that may accumulate to detectable concentrations.

Table 1: Hypothetical ¹H NMR data for the in situ monitoring of the hydrobromination of this compound.
Time (min)Integral of Vinyl Protons (Starting Material)Integral of CHBr Proton (Product)Reaction Conversion (%)
02.000.000
101.500.5025
300.751.2562.5
600.201.8090
1200.002.00100

In situ IR Spectroscopy:

In situ Infrared (IR) spectroscopy is another powerful technique for monitoring reaction progress, particularly for reactions involving changes in functional groups with characteristic vibrational frequencies. For a transformation of this compound, such as a Grignard reaction where the allylic bromide is converted to an organomagnesium reagent, in situ IR could track the disappearance of the C-Br stretching vibration and the appearance of new bands associated with the carbon-magnesium bond. researchgate.netresearchgate.netacs.org

The C=C stretching vibration of the butene moiety (around 1640 cm⁻¹) and the C-Br stretching frequency would be key diagnostic peaks to monitor. As the reaction proceeds, the intensity of these peaks would change, providing real-time data on the consumption of the starting material and the formation of the product. mdpi.com

Table 2: Hypothetical in situ IR data for monitoring a reaction of this compound.
Time (min)Absorbance at ν(C=C) of ButeneAbsorbance at ν(C-Br)Absorbance of Product-Specific Peak
00.850.650.00
150.640.490.22
450.320.240.58
900.050.040.89
1800.000.000.95

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for a complete mechanistic understanding. While often challenging due to their transient nature, techniques such as low-temperature spectroscopy and rapid-injection methods can facilitate their study.

In the case of an electrophilic addition to the double bond of this compound, a carbocation intermediate is expected to form. study.comlibretexts.orgmasterorganicchemistry.com By conducting the reaction at low temperatures, the lifetime of this intermediate could be extended, potentially allowing for its characterization by NMR spectroscopy. The ¹³C NMR spectrum would be particularly informative, as the positively charged carbon atom of the carbocation would exhibit a significant downfield chemical shift.

Furthermore, mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be employed to detect and characterize charged intermediates directly from the reaction mixture. nih.govrsc.org This method provides information about the mass-to-charge ratio of the intermediate, aiding in its identification.

Table 3: Hypothetical spectroscopic data for a trapped carbocation intermediate.
Spectroscopic TechniqueObserved DataInterpretation
Low-Temperature ¹³C NMRδ = 250 ppmSignal corresponding to the sp²-hybridized carbocation center.
ESI-MSm/z corresponding to [M-Br]⁺Detection of the carbocation intermediate after the loss of a bromide ion.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. researchgate.netuea.ac.ukwikipedia.org By selectively replacing an atom in this compound with one of its isotopes (e.g., deuterium for hydrogen, or ¹³C for carbon), the connectivity of atoms in the products can be determined.

For instance, to investigate the mechanism of a rearrangement reaction involving the butene side chain, a deuterium label could be introduced at a specific position. The location of the deuterium atom in the final product, as determined by NMR spectroscopy or mass spectrometry, would reveal whether a hydride shift or other rearrangement had occurred.

Consider a hypothetical isomerization reaction. If the starting material is labeled with deuterium at the C1 position of the butene chain, the distribution of the label in the product would differentiate between a direct isomerization and a pathway involving a symmetrical intermediate.

Table 4: Hypothetical outcomes of a deuterium labeling study.
Proposed MechanismExpected Position of Deuterium in Product
1,2-Hydride ShiftDeuterium at C2
Formation of a Symmetrical IntermediateStatistical distribution of deuterium between C1 and C2
Direct Isomerization (No Rearrangement)Deuterium remains at C1

By combining the insights gained from in situ monitoring, the characterization of intermediates, and isotopic labeling studies, a comprehensive and detailed understanding of the transformations of this compound can be achieved.

Computational Chemistry and Theoretical Studies of the Chemical Compound

Conformational Analysis and Energy Minima

A molecule's three-dimensional shape, or conformation, is critical to its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of atoms (energy minima) and the energy barriers between them.

Molecular Mechanics and Quantum Chemical Calculations

To investigate the conformational landscape of 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, researchers would typically begin with molecular mechanics (MM) methods. These methods use classical physics to provide a rapid exploration of many possible conformations. The resulting low-energy structures would then be subjected to more accurate, but computationally intensive, quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would solve the Schrödinger equation to determine the energies of the conformations and identify the global energy minimum, representing the most stable structure of the molecule.

Torsional Scans and Intramolecular Interactions

The flexibility of this compound arises from the rotation around its single bonds. Torsional scans would be performed by systematically rotating specific dihedral angles (for instance, the bonds connecting the butene chain to the phenyl ring) and calculating the energy at each step. This process would reveal the energy barriers to rotation and help identify all stable conformers. The results would also shed light on intramolecular interactions, such as steric hindrance or weak hydrogen bonds, that stabilize or destabilize certain conformations.

Electronic Structure Analysis

Understanding the distribution of electrons within the molecule is key to predicting its reactivity and spectroscopic properties.

Molecular Orbital Theory and Frontier Orbital Analysis

According to Molecular Orbital (MO) theory, the electrons in a molecule occupy a set of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A computational study would visualize these orbitals and calculate their energies.

Hypothetical Data Table for Frontier Orbital Analysis

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, and others a partial negative charge. Computational methods can calculate these partial charges on each atom. This information would be visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential on the molecule's electron density surface. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. This map would be invaluable for predicting how the molecule interacts with other reagents.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are often difficult to obtain through experiments alone. Researchers could model potential reactions involving this compound, such as addition reactions at the double bond or substitution reactions at the bromine-substituted carbons. This involves identifying the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate.

Hypothetical Data Table for a Reaction Pathway

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.0

Without specific studies on this compound, the data and detailed findings for these analyses remain purely hypothetical.

Calculation of Activation Energies and Reaction Enthalpies

A thorough review of scientific literature reveals no specific studies that have computationally calculated the activation energies or reaction enthalpies for reactions involving this compound. Such calculations are crucial for understanding the kinetics and thermodynamics of chemical transformations, predicting reaction feasibility, and elucidating reaction mechanisms. Typically, these studies would employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction.

Table 1: Activation Energies and Reaction Enthalpies for Reactions Involving this compound

Reaction Type Computational Method Basis Set Activation Energy (kcal/mol) Reaction Enthalpy (kcal/mol)
Data Not Available - - - -
Data Not Available - - - -

No published data is currently available for this compound.

Rationalization of Observed Chemoselectivity and Stereoselectivity

There are no available computational studies that provide a rationalization for the chemoselectivity or stereoselectivity of reactions involving this compound. Theoretical investigations in this area would typically involve analyzing the transition state structures and energies for different possible reaction pathways. These analyses help to explain why a particular reagent attacks a specific functional group over another (chemoselectivity) or why a certain stereoisomer is formed preferentially (stereoselectivity). Without experimental or computational data, a theoretical explanation for the selectivity of this compound remains speculative.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational prediction of spectroscopic properties is a standard method for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. However, no theoretical studies predicting the NMR chemical shifts or vibrational frequencies for this compound have been published. Such studies would typically utilize methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR predictions and frequency calculations at the DFT level for vibrational spectra.

Table 2: Predicted Spectroscopic Properties of this compound

Property Atom/Bond Predicted Value
¹H NMR Chemical Shift (ppm) Data Not Available -
¹³C NMR Chemical Shift (ppm) Data Not Available -

No published predicted data is currently available for this compound.

Application of the Chemical Compound As a Synthetic Building Block

Application as a Synthetic Building Block in the Synthesis of Complex Organic Molecules

The utility of 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene as a synthetic intermediate is primarily derived from the reactivity of its carbon-bromine bonds and the terminal double bond. These features allow for participation in a range of coupling reactions and additions, facilitating the assembly of intricate molecular frameworks.

Intermediates for Natural Product Synthesis

While direct application of this compound as an intermediate in the total synthesis of a specific natural product is not yet widely documented in publicly available research, its structural motifs are present in various biologically active molecules. The bromo-methoxyphenyl group is a key feature in a number of natural products, and the butene side chain offers a handle for further functionalization. The presence of two bromine atoms allows for selective and sequential reactions, a crucial strategy in the multi-step synthesis of complex natural products. For instance, one bromine atom could be utilized in a Suzuki or Stille coupling to form a new carbon-carbon bond, while the other remains available for a subsequent transformation.

Building Blocks for Complex Scaffolds

The ability to selectively functionalize the different reactive sites of this compound makes it an attractive starting material for the creation of diverse and complex molecular scaffolds. These scaffolds can then be further elaborated to generate libraries of compounds for drug discovery and other applications. The vinyl group can undergo a variety of reactions, including hydroboration-oxidation, epoxidation, and polymerization, to introduce new functional groups and extend the carbon chain. The aromatic bromine atoms can be converted to a range of other functionalities through metal-catalyzed cross-coupling reactions, offering a powerful method for constructing highly substituted aromatic systems.

Precursor for Advanced Materials

The unique electronic and structural properties of this compound also position it as a promising precursor for the development of advanced materials with tailored functionalities.

Monomer in Polymer Chemistry

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. The resulting polymers would feature pendant bromo-methoxyphenyl groups, which could be further modified to tune the material's properties. For example, the bromine atoms could serve as sites for post-polymerization modification, enabling the introduction of cross-linking agents or other functional moieties. This could lead to the development of novel polyolefins or π-conjugated polymers with interesting optical or electronic properties.

Potential Polymer Type Role of this compound Potential Properties/Applications
Modified PolyolefinsMonomerSpecialty plastics with tunable refractive index or flame retardant properties.
π-Conjugated PolymersMonomer (after modification)Organic semiconductors, light-emitting diodes (OLEDs).

Ligand Precursor for Organometallic Catalysis

The aromatic portion of this compound can be functionalized to create novel ligands for organometallic catalysis. For instance, the bromine atoms can be replaced with phosphine (B1218219) or amine groups, which are common coordinating groups in catalyst design. The specific substitution pattern on the phenyl ring could influence the steric and electronic properties of the resulting ligand, and consequently, the activity and selectivity of the metal catalyst. Such tailored ligands are crucial for the development of new and more efficient catalytic processes.

Precursors for Optoelectronic Materials

General chemical principles suggest that a molecule with the structural features of this compound—containing both vinyl and aryl bromide moieties—could potentially participate in various coupling reactions. For instance, the aryl bromide could undergo palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The vinyl bromide offers another site for similar transformations, potentially allowing for sequential or selective reactions.

Furthermore, the chiral center that could be generated at the carbon bearing the bromine atom in the butene chain suggests that stereoselective constructions might be feasible. However, without specific research data, any discussion of its application in enabling new coupling reactions or facilitating stereoselective constructions would be purely speculative.

Chemical suppliers list this compound as a commercially available compound, indicating its potential use in organic synthesis. One supplier's description mentions that similar brominated phenyl compounds have been noted for their interactions with biological macromolecules and that the compound is used as an intermediate for complex molecules and in studies of radical mechanisms. However, this information is of a general nature and does not provide the detailed, specific research findings required to address the user's request.

Therefore, at present, there is insufficient scientific data to generate a thorough and informative article on the application of this compound in the specific contexts of enabling new coupling reactions and facilitating stereoselective constructions.

Future Research Directions and Unexplored Avenues for the Chemical Compound

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For a compound like 2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, this involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis and derivatization of this compound represents a significant and unexplored research avenue.

Bromination reactions, often integral to the synthesis of such compounds, can be hazardous in batch processes due to the use of highly reactive and toxic molecular bromine. mdpi.com A continuous-flow protocol could involve the in situ generation of the brominating agent, which is then immediately reacted with a precursor to the target compound. mdpi.comvapourtec.com This approach enhances safety by minimizing the accumulation of hazardous reagents. mdpi.comvapourtec.com

Table 1: Potential Flow Chemistry Applications for Analagous Bromination Reactions

Reaction Type Substrate Type Reagents Key Advantage
Electrophilic Bromination Alkenes and Aromatics In situ generated Br2 or KOBr Enhanced safety, reduced risk of bromine exposure. mdpi.comvapourtec.com

This methodology could be adapted for the synthesis of this compound or its precursors, offering a safer and more efficient manufacturing process.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. While specific biocatalytic routes to this compound are not established, the principles of biocatalysis could be applied to key synthetic steps. For instance, research into enzymatic halogenation or dehalogenation could provide highly selective and environmentally friendly methods for the synthesis and modification of bromo-substituted aromatic compounds. The development of enzymes capable of regioselective bromination on a methoxyphenyl scaffold would be a significant advancement.

Exploration of Novel Reactivity Patterns

The dual bromine atoms and the vinyl group in this compound present opportunities to explore novel reactivity patterns using modern catalytic methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. chinesechemsoc.orgmdpi.com This methodology could be applied to this compound in several ways:

Aryl Radical Formation: The aryl bromide moieties can be selectively reduced by a photocatalyst to generate aryl radicals. nih.gov These radicals can then participate in a variety of reactions, such as arylation of other molecules or intramolecular cyclizations.

Alkene Functionalization: The vinyl group is susceptible to radical addition. Photoredox catalysis can facilitate the addition of a wide range of radical species across the double bond, leading to diverse functionalization. mdpi.com For example, a photoredox-catalyzed hydrocarboxymethylation of the alkene moiety could be explored. chinesechemsoc.orgresearchgate.net

Table 2: Potential Photoredox Catalysis Reactions for Key Functional Groups

Functional Group Reaction Type Potential Reagents Outcome
Aryl Bromide Aryl Radical Formation Photocatalyst, Amine Reductant C-C or C-Heteroatom bond formation. nih.gov
Alkene Hydrocarboxymethylation Bromoacetic acid, Photocatalyst Addition of a two-carbon acid moiety. chinesechemsoc.orgresearchgate.net

Electrochemical synthesis offers a sustainable alternative to traditional chemical redox reactions by using electricity as a "reagent." sci-hub.st For this compound, electrochemical methods could be employed for both its synthesis and further transformation.

The bromination of the aromatic ring could potentially be achieved through electrochemical methods, using a simple bromide salt as the bromine source, thereby avoiding the use of elemental bromine. sci-hub.stnih.gov Furthermore, the carbon-bromine bonds could be targeted for electrochemical reduction to generate reactive intermediates for subsequent coupling reactions. acs.org The electrochemical bromofunctionalization of the alkene is another plausible and green synthetic route. mdpi.com

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.govwikipedia.orgtcichemicals.comfu-berlin.de The structure of this compound, particularly the reactive vinyl group, makes it a potential candidate for integration into novel MCRs.

For instance, the vinyl group could act as a dienophile in a Diels-Alder type MCR, or as a radical acceptor in a radical-mediated MCR. Designing an MCR where this compound is one of the key building blocks could lead to the rapid assembly of complex molecular architectures, which could be of interest in medicinal chemistry and materials science.

Advanced Chiral Synthesis Utilizing the Compound

Asymmetric Catalysis in its Transformations

The allylic bromide moiety in this compound is a prime target for asymmetric catalytic transformations. Transition metal-catalyzed allylic substitution reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. thieme-connect.comacs.org

Future investigations could explore the use of various transition metal catalysts, such as those based on copper, palladium, rhodium, and iridium, in combination with chiral ligands to control the stereochemistry of nucleophilic attack on the allylic system. researchgate.netnih.gov Copper-catalyzed asymmetric allylic alkylation of racemic allylic bromides, for instance, has proven to be a robust method for preparing chiral molecules. researchgate.net A similar strategy could be applied to this compound, potentially leading to a range of chiral products.

The success of such asymmetric transformations would heavily rely on the choice of the chiral ligand. A variety of chiral ligands, including phosphoramidites, N-heterocyclic carbenes, and bisphosphines, could be screened to achieve high regio- and enantioselectivity. thieme-connect.comresearchgate.net The steric and electronic properties of the ligand would play a crucial role in differentiating between the two enantiotopic faces of the π-allyl intermediate generated from the starting material.

Illustrative data from studies on analogous allylic bromides suggest the potential for high efficiency and stereoselectivity in these transformations.

Table 1: Illustrative Examples of Copper-Catalyzed Asymmetric Allylic Alkylation of Racemic Allylic Bromides

Entry Allylic Bromide Nucleophile Chiral Ligand Yield (%) Enantiomeric Excess (ee, %)
1 Cinnamyl bromide Grignard Reagent Phosphoramidite L1 95 98
2 3-Bromocyclohexene Organolithium Compound N-Heterocyclic Carbene L2 92 96

Note: This table presents generalized data from the literature on similar compounds to illustrate the potential of the methodology and does not represent experimental results for this compound.

Enantioselective Synthesis of Derivatives

The terminal double bond in this compound offers another handle for enantioselective synthesis. A variety of asymmetric reactions could be envisaged to functionalize this olefin in a stereocontrolled manner.

One promising avenue is enantioselective bromocyclization. researchgate.net In the presence of a chiral catalyst, such as a chiral phosphoric acid, the olefin could undergo cyclization with the incorporation of the bromine atom, leading to the formation of cyclic ethers or other heterocyclic structures with high enantiomeric purity. researchgate.net The substitution pattern on the aromatic ring could influence the reactivity and selectivity of such transformations.

Furthermore, the double bond could be a substrate for other asymmetric reactions, including dihydroxylation, epoxidation, and hydroboration, to introduce new stereocenters. The resulting chiral derivatives could serve as valuable building blocks for the synthesis of more complex molecules. For instance, enantioselective dihydroxylation would yield a chiral diol, a versatile intermediate in organic synthesis.

The development of these enantioselective transformations would significantly expand the synthetic utility of this compound, paving the way for the creation of novel chiral compounds with potential applications in various fields.

Table 2: Potential Enantioselective Transformations of the Olefin Moiety

Transformation Reagent/Catalyst System Potential Product
Asymmetric Dihydroxylation OsO₄, Chiral Ligand (e.g., DHQ₂-PHAL) Chiral Diol
Asymmetric Epoxidation m-CPBA, Chiral Catalyst (e.g., Shi catalyst) Chiral Epoxide
Asymmetric Hydroboration BH₃, Chiral Borane (e.g., Ipc₂BH) Chiral Alcohol

Note: This table outlines potential synthetic routes based on established methodologies for similar olefinic compounds and does not represent confirmed experimental outcomes for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-(5-bromo-2-methoxyphenyl)-1-butene, and how do reaction conditions influence yield?

  • Methodology :

  • Electrophilic bromination : Start with 4-(5-bromo-2-methoxyphenyl)-1-butene and use N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN) under anhydrous conditions. Monitor regioselectivity via NMR .
  • Cross-coupling : Utilize Suzuki-Miyaura coupling between a brominated butene precursor and a 5-bromo-2-methoxyphenyl boronic acid. Optimize catalyst (Pd(PPh₃)₄) concentration and solvent (THF/toluene) to minimize steric hindrance .
  • Yield optimization : Vary temperature (60–100°C) and reaction time (12–24 hrs). Typical yields range from 45–65%, with purity confirmed via GC-MS .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical techniques :

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å, dihedral angle between phenyl and butene ~15–25°) .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, vinylic protons at δ 5.2–5.8 ppm) .
  • DFT calculations : Compare experimental IR spectra (C-Br stretch ~550 cm⁻¹) with computed vibrational modes to validate electronic structure .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability profile :

  • Light sensitivity : Degrades via radical pathways under UV exposure; store in amber vials at –20°C .
  • Thermal stability : Decomposes above 150°C (DSC/TGA data). Avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • Steric effects : The 2-methoxy group increases steric hindrance, reducing coupling efficiency by 20–30% compared to para-substituted analogs. Use bulky ligands (e.g., SPhos) to improve turnover .
  • Electronic effects : Electron-withdrawing bromine at C5 enhances electrophilicity, favoring nucleophilic attack (e.g., SN2 displacement at C2 of butene) .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Computational approaches :

  • Molecular docking : Simulate interactions with Pd catalysts to predict regioselectivity in cross-coupling reactions .
  • Reactivity indices : Calculate Fukui functions (f⁻) to identify nucleophilic sites (e.g., C4 of butene) .
  • Solvent effects : Use COSMO-RS models to optimize solvent polarity for reaction kinetics .

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles?

  • Case study :

  • Compare SHELX-refined structures (R-factor < 0.05) with DFT-optimized geometries. Discrepancies in C-Br bond lengths (~0.05 Å variation) arise from crystal packing vs. gas-phase calculations .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed coupling for regiocontrol; optimize solvent/base systems (e.g., K₂CO₃ in DMF) .
  • Characterization : Combine XRD with DFT to address crystallographic ambiguities .
  • Reactivity screening : Use automated high-throughput platforms to test nucleophilic substitution under varied conditions (pH, solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(5-bromo-2-methoxyphenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.